molecular formula C8H11NO3 B12551027 Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 191926-06-4

Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B12551027
CAS No.: 191926-06-4
M. Wt: 169.18 g/mol
InChI Key: GOYFRWISDZOXFA-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl acetoacetate with methylamine can lead to the formation of the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. These interactions can affect biological pathways, leading to specific physiological effects. The exact mechanism depends on the context in which the compound is used, such as its role in enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate include other pyrrole derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern on the pyrrole ring, which can confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

191926-06-4

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 1-methyl-5-oxo-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C8H11NO3/c1-3-12-8(11)6-4-7(10)9(2)5-6/h4H,3,5H2,1-2H3

InChI Key

GOYFRWISDZOXFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)N(C1)C

Origin of Product

United States

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